![molecular formula C12H20N2O2S B6645645 [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6645645.png)
[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol, also known as MRT67307, is a selective and potent inhibitor of the p38 MAP kinase pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol selectively inhibits the p38 MAP kinase pathway, which is involved in various cellular processes, including inflammation, cell growth, and apoptosis. By inhibiting this pathway, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can regulate various cellular processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol has been shown to have various biochemical and physiological effects. In cancer research, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy. In inflammation research, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can protect neurons from oxidative stress and reduce the progression of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol in lab experiments is its high potency and selectivity for the p38 MAP kinase pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation of using [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol in scientific research. One direction is the development of more potent and selective inhibitors of the p38 MAP kinase pathway. Another direction is the investigation of the role of this pathway in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the use of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol in combination with other therapies, such as chemotherapy, may have potential therapeutic applications in cancer treatment. Overall, the use of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol in scientific research has the potential to lead to the development of novel therapies for various diseases.
合成法
[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a thiazole intermediate, which is then coupled with a morpholine derivative to form the final product. The synthesis of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol has been optimized for high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Inflammation research has demonstrated the ability of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol to reduce inflammation in various animal models. Neurodegenerative disorder research has shown that [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can protect neurons from oxidative stress and reduce the progression of neurodegenerative diseases.
特性
IUPAC Name |
[6,6-dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9-13-4-11(17-9)6-14-5-10(7-15)16-12(2,3)8-14/h4,10,15H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZLWRYYFFDTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CC(OC(C2)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

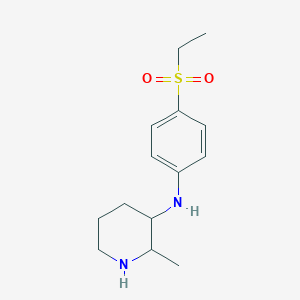
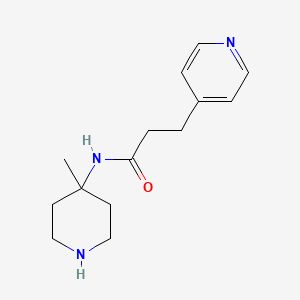
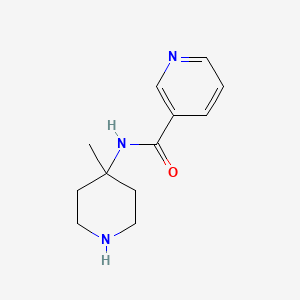
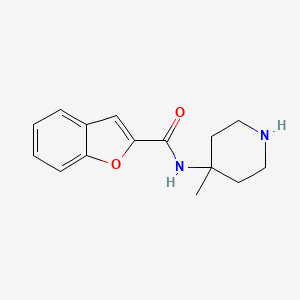
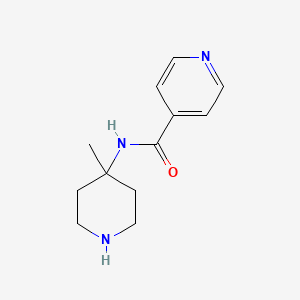
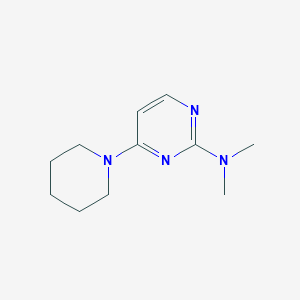
![3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine](/img/structure/B6645601.png)
![5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide](/img/structure/B6645613.png)
![2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6645629.png)
![2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6645638.png)
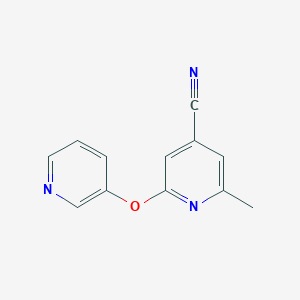
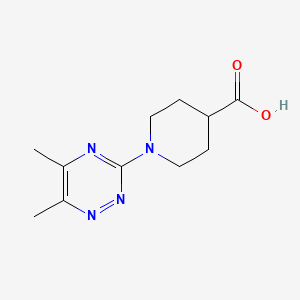
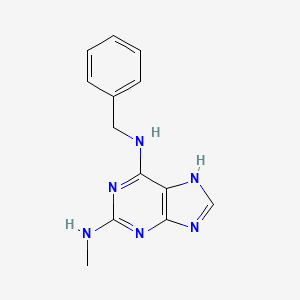
![3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6645678.png)